N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core, a trifluoromethyl group, and an oxazole ring, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Oxazoles
are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . They are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities . The presence of the oxazole ring in a molecule can enhance its ability to bind to various enzymes and receptors, which can result in diverse biological effects .
Benzamides
, on the other hand, are compounds that contain a benzene ring attached to an amide group. They are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide typically involves the formation of the oxazole ring followed by the introduction of the benzamide and trifluoromethyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. This is followed by the coupling of the oxazole derivative with a benzamide precursor in the presence of suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups .
Scientific Research Applications
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and oxazole-containing molecules. Examples include:
Benzamide: A simpler analog with a benzamide core but lacking the oxazole and trifluoromethyl groups.
Oxazole Derivatives: Compounds containing the oxazole ring but with different substituents.
Uniqueness
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl group, oxazole ring, and benzamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)14-8-4-7-13(9-14)17(24)22-11-15-10-16(25-23-15)12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUIVYZEHVJKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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